molecular formula C8H5ClN2O B1602958 4-Chloroquinazolin-6-OL CAS No. 848438-50-6

4-Chloroquinazolin-6-OL

Cat. No. B1602958
M. Wt: 180.59 g/mol
InChI Key: DOFQCJUTUJSCOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloroquinazolin-6-OL is a chemical compound used in scientific research. It has a molecular formula of C8H5ClN2O and a molecular weight of 180.59 .


Synthesis Analysis

The synthesis of 4-Chloroquinazolin-6-OL involves complex chemical reactions . For instance, one method involves the use of triphenyl phosphine and 2-methoxyethanol in dichloromethane, followed by the addition of diisopropyl azodicarboxylate .


Molecular Structure Analysis

The molecular structure of 4-Chloroquinazolin-6-OL can be determined using various techniques such as X-ray crystallography and NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving 4-Chloroquinazolin-6-OL can be analyzed using various methods such as titration and electroanalytical tools .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloroquinazolin-6-OL can be analyzed using various techniques . It is stored under inert gas (nitrogen or argon) at 2-8°C .

Scientific Research Applications

Chemoselectivity Studies

  • Chemoselectivity in Amination: The chemoselectivity in amination of 4-chloroquinazolines with 3-amino-1H-pyrazoles has been explored, revealing selective amination with cyclic secondary amino groups under certain conditions (Shen et al., 2010).

Anticancer Research

  • Anticancer Agent Development: A derivative, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, was identified as an effective apoptosis inducer and anticancer agent with high blood-brain barrier penetration (Sirisoma et al., 2009).
  • Synthesis and Bioactivity: 4-Aminoquinazoline derivatives, synthesized via nucleophilic substitution of 6,7,8-trimethoxy-4-chloroquinazoline, showed potential as tumor cell inhibitors (Liu et al., 2007).
  • Lung Cancer Cell Line Inhibition: A synthesized compound, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, demonstrated effective inhibition of lung cancer cell proliferation (Cai et al., 2019).

Corrosion Inhibition Studies

  • Corrosion Inhibition: Quinazolinone and pyrimidinone compounds, including 6-chloroquinazolin-4(3H)-one, showed potential as corrosion inhibitors for mild steel in acidic solutions (Saha et al., 2016).

Miscellaneous Applications

  • Synthesis and Reactivity: 2-Chloroquinazoline has been utilized as a versatile building block for various synthetic applications (Henriksen & Sørensen, 2006).
  • Electronic Structure Analysis: Detailed studies on the electronic structure of quinazolinone molecules provided insights into their reactivity and potential applications (Somagond et al., 2019).

Safety And Hazards

4-Chloroquinazolin-6-OL is classified as having acute toxicity when ingested . Precautionary measures include avoiding inhalation, contact with skin or eyes, and if contact occurs, rinsing thoroughly with water .

properties

IUPAC Name

4-chloroquinazolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-6-3-5(12)1-2-7(6)10-4-11-8/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFQCJUTUJSCOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90631125
Record name 4-Chloroquinazolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroquinazolin-6-OL

CAS RN

848438-50-6
Record name 4-Chloroquinazolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloroquinazolin-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-chloroquinazolin-6-yl acetate (10.0 g, 44.9 mmol) and ammonia (200 mL of 7N solution in methanol) were stirred together for 1 hour. The reaction mixture was concentrated to about 3 mL and triturated with diethyl ether to provide the product (6.50 g, 80%) as tan solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloroquinazolin-6-OL
Reactant of Route 2
Reactant of Route 2
4-Chloroquinazolin-6-OL
Reactant of Route 3
4-Chloroquinazolin-6-OL
Reactant of Route 4
Reactant of Route 4
4-Chloroquinazolin-6-OL
Reactant of Route 5
Reactant of Route 5
4-Chloroquinazolin-6-OL
Reactant of Route 6
4-Chloroquinazolin-6-OL

Citations

For This Compound
5
Citations
JA Amrhein, TS Beyett, WW Feng… - Journal of Medicinal …, 2022 - ACS Publications
Activating mutations in the epidermal growth factor receptor (EGFR) are frequent oncogenic drivers of non-small-cell lung cancer (NSCLC). The most frequent alterations in EGFR are …
Number of citations: 6 pubs.acs.org
E Forcellini, S Boutin, CA Lefebvre… - European Journal of …, 2018 - Elsevier
The ecto-nucleotide pyrophosphatase/phosphodiesterase-1 (NPP1) was recently shown to promote mineralization of the aortic valve, hence, its inhibition represents a significant target. …
Number of citations: 21 www.sciencedirect.com
JW Lee, C Choi, J Kim, S Lee, J Kim, Y Lee… - Archives of Pharmacal …, 2022 - Springer
The gene amplification of human epidermal growth factor receptor 2 (HER2) plays an essential role in the proliferation and progression of several cancers. However, HER2 inhibitors …
Number of citations: 2 link.springer.com
BJ Eduful, SN O'Byrne, L Temme… - Journal of medicinal …, 2021 - ACS Publications
… The disubstituted quinazoline 49 was prepared from 4-chloroquinazolin-6-ol 47b with initial installation of boronate 4 and subsequent conversion of the hydroxy group of 48 into a triflate …
Number of citations: 21 pubs.acs.org
S O'Byrne, L Temme, CRM Asquith, Y Liang, A Picado… - 2020 - chemrxiv.org
… The disubstituted quinazoline 49 was prepared from 4-chloroquinazolin-6-ol 47b with initial installation of boronate 4 and subsequent conversion of the hydroxy group of 48 into a triflate …
Number of citations: 2 chemrxiv.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.